![molecular formula C7H7ClN2 B3030432 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine CAS No. 905273-90-7](/img/structure/B3030432.png)

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

Overview

Description

Synthesis Analysis

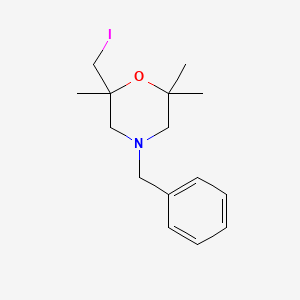

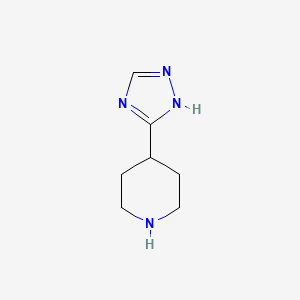

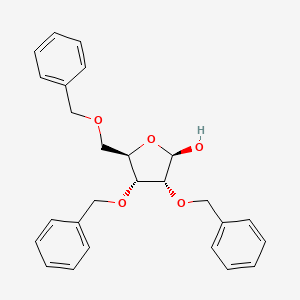

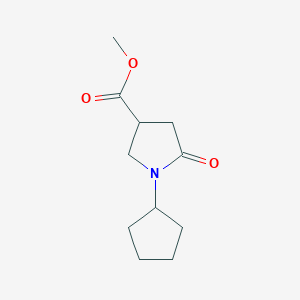

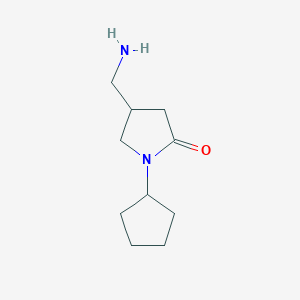

The synthesis of pyrrolopyridine derivatives has been a subject of interest due to their potential applications. In one study, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved. This process involved the sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide, followed by debenzylation with hydrogen over palladium on carbon. This method proved to be applicable for synthesizing different N6-substituted analogues of the compound . Another study focused on the synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones by reacting 7-hydroxy derivatives with various nucleophiles. This method allowed for the creation of a range of substituted pyrrolopyridines under acidic or basic conditions .

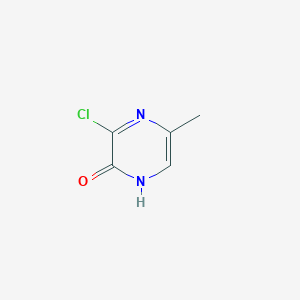

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives can be complex and diverse. For instance, cyclo pyridine pyrrole, a large porphyrin analogue, was synthesized without meso bridging atoms. This macrocycle can exist in different conformations, such as figure-eight shapes, which are influenced by factors like protonation and counteranions. The structure of these compounds can be locked into a specific conformation by forming a bisboron difluoride complex. These structural variations are characterized by distinct NMR, X-ray crystallography, and spectroscopic features .

Chemical Reactions Analysis

The reactivity of pyrrolopyridine derivatives can lead to a variety of chemical reactions. For example, the 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones synthesized in one study could undergo further reactions with nucleophiles to produce methylene derivatives and fused tricyclic derivatives. These reactions demonstrate the versatility of pyrrolopyridine compounds in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives are crucial for their potential applications. In one study, 2-chloro-6-(trifluoromethyl)pyridine was characterized using FT-IR, 1H, and 13C NMR spectroscopy. Theoretical calculations using HF and DFT methods were performed to determine molecular structural parameters, vibrational frequencies, and chemical shifts. These properties were then compared with experimental data. Additionally, the antimicrobial activities of the compound were tested, and its interaction with DNA was investigated using agarose gel electrophoresis .

Scientific Research Applications

Synthesis and Chemical Applications

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine has significant applications in the field of synthetic chemistry. It serves as a versatile building block for various chemical syntheses. For instance, Figueroa-Pérez et al. (2006) demonstrated its use in the efficient synthesis of 4-O- and C-substituted-7-azaindole derivatives through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006). Additionally, Nechayev et al. (2013) described an efficient method for synthesizing various N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines, showcasing the compound's utility in diverse chemical syntheses (Nechayev et al., 2013).

Pharmaceutical Research

In pharmaceutical research, this compound derivatives exhibit a broad spectrum of pharmacological properties. Wójcicka and Redzicka (2021) discussed the potential of pyrrolo[3,4-c]pyridine derivatives in treating diseases of the nervous and immune systems, along with their analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Electronic and Optical Properties

This compound derivatives also have notable electronic and optical properties. Zedan et al. (2020) explored the structural, optical, and diode characteristics of pyridine derivatives, providing insights into their potential use in electronic devices (Zedan et al., 2020).

Charge Density and Structural Analysis

The study of charge density distribution and electronic structure is crucial in understanding the chemical properties of compounds. Hazra et al. (2012) performed an experimental charge density analysis on 4-chloro-1H-pyrrolo[2,3-b]pyridine, revealing insights into the bonding scheme and electronic structure, which can be extrapolated to similar compounds (Hazra et al., 2012).

Reactivity and Interaction Studies

The reactivity and interaction of this compound derivatives with various substances are key areas of research. Collins et al. (2007) investigated the reactivity of 2,6-bis(azaindole)pyridine with iron(III) and copper(II) salts, contributing to the understanding of its complexation behavior (Collins et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302-H315-H319-H332-H335, indicating potential hazards upon ingestion, skin contact, eye contact, inhalation, and respiratory exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit efficacy in reducing blood glucose levels , suggesting potential targets within glucose metabolism pathways.

Mode of Action

It’s suggested that similar compounds may reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells .

Biochemical Pathways

Result of Action

Similar compounds have been found to effectively reduce blood glucose levels without affecting the concentration of circulating insulin .

properties

IUPAC Name |

6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-7-1-5-2-9-3-6(5)4-10-7/h1,4,9H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYALTSUCGPAPGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=NC=C2CN1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693615 | |

| Record name | 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905273-90-7 | |

| Record name | 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

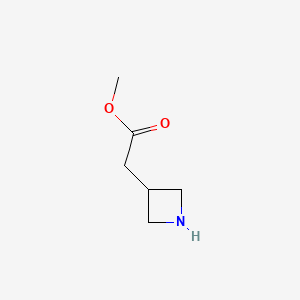

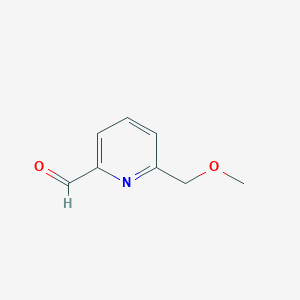

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanoic acid, 3-oxo-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl ester](/img/structure/B3030362.png)

![[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)](/img/structure/B3030364.png)